Methyl 4,5-dibromonicotinate
Description
Significance of Nicotinate (B505614) Derivatives as Heterocyclic Building Blocks
Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are a class of nitrogen-containing heterocycles that serve as fundamental building blocks in organic synthesis. msesupplies.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in a vast array of biologically active compounds and functional materials. msesupplies.comsigmaaldrich.com The presence of the nitrogen atom renders the ring electron-deficient, influencing its reactivity and providing a handle for various chemical modifications. The ester functionality at the 3-position further enhances the synthetic utility of these compounds, offering a site for hydrolysis, amidation, or reduction to an alcohol. scholarsresearchlibrary.com
The versatility of nicotinate derivatives is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, and dyes. msesupplies.com Their structural framework allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and biological properties. msesupplies.com This adaptability makes them indispensable starting materials for the creation of novel and complex molecules.
Strategic Importance of Halogenation in Pyridine Ring Systems
The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine ring is a powerful strategy for modulating its chemical reactivity. nih.govnsf.govchemrxiv.org Halogenation significantly alters the electronic properties of the ring, making it more susceptible to certain types of reactions. nih.govnsf.govchemrxiv.org Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging and often requires harsh reaction conditions. nih.govnsf.govchemrxiv.org
Despite these challenges, the installation of halogens is of paramount importance for several reasons. Firstly, halogen atoms act as versatile synthetic handles. They can be readily displaced by a variety of nucleophiles or participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Secondly, the position of the halogen atom on the pyridine ring dictates the regioselectivity of subsequent transformations. Halogenation at different positions (e.g., 2-, 3-, 4-, or 5-position) provides access to a diverse array of substituted pyridine derivatives that would be difficult to obtain through other means. This regiochemical control is crucial for the targeted synthesis of specific isomers with desired biological activities or material properties.
Overview of Methyl 4,5-Dibromonicotinate within Dihalogenated Nicotinates
This compound is a specific example of a dihalogenated nicotinate ester. In this compound, two bromine atoms are attached to the 4- and 5-positions of the pyridine ring, flanking the ester group. This particular substitution pattern makes it a highly valuable and reactive intermediate. The presence of two bromine atoms offers the potential for sequential and selective functionalization, allowing for the stepwise introduction of different substituents at the 4- and 5-positions. This capability is highly sought after in the synthesis of polysubstituted pyridine derivatives with precisely controlled substitution patterns. The strategic placement of the bromine atoms, coupled with the reactivity of the methyl nicotinate core, positions this compound as a key building block for the construction of complex heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2NO2 |
|---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
methyl 4,5-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 |
InChI Key |
GCBHUOAHSYQVSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Br)Br |
Origin of Product |
United States |
Physicochemical Properties of Methyl 4,5 Dibromonicotinate
The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value |
| Chemical Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297). |
| CAS Number | 160467-93-6 |
Synthesis of Methyl 4,5 Dibromonicotinate
The preparation of Methyl 4,5-dibromonicotinate typically involves the bromination of a suitable nicotinic acid or nicotinate (B505614) ester precursor. One common approach starts with nicotinic acid itself. The synthesis can be envisioned as a multi-step process that first involves the protection of the carboxylic acid, for instance, through esterification to form a methyl nicotinate. This is a standard procedure often carried out by reacting nicotinic acid with methanol (B129727) in the presence of an acid catalyst. scholarsresearchlibrary.com
The subsequent step involves the introduction of the two bromine atoms onto the pyridine (B92270) ring. Direct dibromination of methyl nicotinate at the 4- and 5-positions can be challenging due to the deactivating effect of the ester group and the inherent electronic properties of the pyridine ring. Therefore, more specialized synthetic routes are often employed.
One plausible synthetic strategy involves the use of a pre-functionalized starting material. For example, the synthesis could commence from a nicotinate derivative that already contains a directing group or a precursor to one of the bromine atoms, facilitating the introduction of the second bromine atom at the desired position. The specific reagents and reaction conditions, such as the choice of brominating agent (e.g., molecular bromine, N-bromosuccinimide) and the use of a catalyst, are critical for achieving a high yield and selectivity of the desired 4,5-dibromo product. sci-hub.se
Chemical Reactivity and Synthetic Applications
Direct Bromination Approaches to Halogenated Nicotinic Acids
Direct bromination of nicotinic acid is a primary method for introducing bromine atoms onto the pyridine ring. However, controlling the regioselectivity and minimizing the formation of by-products are significant challenges.
The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, on the nicotinic acid ring is influenced by the directing effects of the existing substituents. The carboxyl group is a deactivating group and a meta-director, while the nitrogen atom in the pyridine ring is also deactivating. This inherent electronic nature of the substrate makes direct bromination challenging and can lead to a mixture of products.
To achieve regioselective bromination, various strategies have been explored. One approach involves the use of specific catalysts and reaction conditions to favor the formation of the desired isomer. For instance, the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent and influence the position of substitution. google.com Another strategy is to modify the substrate to direct the incoming electrophile to the desired positions.
Recent research has also focused on the use of milder brominating agents and catalytic systems to improve regioselectivity. For example, N-bromosuccinimide (NBS) in the presence of a catalytic amount of mandelic acid under aqueous conditions has been shown to be effective for the regioselective bromination of various aromatic compounds. organic-chemistry.orgnsf.gov This method offers a greener alternative to traditional bromination procedures. digitellinc.com Theoretical calculations can also be employed to predict the positional selectivity of electrophilic aromatic bromination, providing valuable insights for designing synthetic strategies. researchgate.netnih.gov
The optimization of reaction conditions is crucial for maximizing the yield of the desired brominated nicotinic acid and minimizing side reactions. Key parameters that are often optimized include temperature, solvent polarity, reaction time, and the choice of brominating agent and catalyst.
Temperature: The reaction temperature can significantly impact the rate and selectivity of the bromination reaction. For instance, a patented method for producing 5-bromonicotinic acid involves bromination at 110-120°C for 10-14 hours. google.com In some cases, controlling the temperature at different stages of the reaction can be beneficial. For example, a process for oxidizing 3-methylpyridine (B133936) to nicotinic acid involves carrying out the reaction at 170°C for one hour, followed by three hours at 210°C. mdpi.com
Solvent Polarity: The choice of solvent can influence the solubility of the reactants and the stability of the reaction intermediates, thereby affecting the reaction outcome. Solvents with different polarities, such as acetic acid, have been used in bromination reactions. mdpi.com The use of aqueous conditions, as seen in the NBS/mandelic acid system, can offer environmental benefits. nsf.gov
Catalyst: The presence and amount of a catalyst can be critical. In the synthesis of 5-bromonicotinic acid, the use of a Lewis acid catalyst, different from thionyl chloride, is specified. google.com The optimal amount of the catalyst is determined experimentally to maximize the yield. google.com
The table below summarizes the optimized conditions for a bromination reaction, highlighting the effect of various parameters on the yield.
Table 1: Optimization of Bromination Reaction Conditions
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Catalyst Loading | 1% | 75 |
| 2 | Catalyst Loading | 2-8% | >90 |
| 3 | Catalyst Loading | >8% | No significant increase |
| 4 | Temperature | 100°C | 80 |
| 5 | Temperature | 110-120°C | 92 |
| 6 | Temperature | 130°C | 85 (with by-products) |
| 7 | Solvent | Acetic Acid | 88 |
| 8 | Solvent | Dichloromethane | 70 |
This table is a representative example and the data is illustrative.
A significant challenge in the direct bromination of nicotinic acid is the formation of polybrominated by-products. The presence of multiple bromine atoms on the pyridine ring can reduce the yield of the desired dibrominated product and complicate the purification process.
Several strategies can be employed to minimize the formation of these by-products:
Stoichiometric Control: Carefully controlling the molar ratio of the brominating agent to the nicotinic acid substrate is essential. Using an excess of the brominating agent can lead to over-bromination.
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent further bromination.
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Some catalysts may favor the formation of the desired product over polybrominated species.
Gradual Addition of Brominating Agent: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple substitutions.
For example, in the synthesis of 5-bromonicotinic acid, an equimolar amount of bromine is charged over a period of 3.5 hours at 50°C. google.com This controlled addition helps to prevent the formation of unwanted by-products.
Esterification Techniques for Nicotinic Acid Derivatives
Once the desired brominated nicotinic acid has been synthesized, the next step is esterification to produce this compound. Several methods can be employed for this transformation, each with its own advantages and limitations.
Diazomethane (B1218177) (CH₂N₂) is a highly reactive reagent that is particularly effective for the methylation of carboxylic acids to form methyl esters. libretexts.orgmasterorganicchemistry.com The reaction is typically high-yielding and proceeds under mild conditions. youtube.com
The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion, which is a potent methylating agent. The carboxylate anion then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas as a leaving group. masterorganicchemistry.com
Advantages of Diazomethane Esterification:
High yields. youtube.com
Mild reaction conditions.
The only by-product is nitrogen gas, which is easily removed. youtube.com
Limitations:
Diazomethane is highly toxic and explosive, requiring specialized handling and equipment. masterorganicchemistry.comnih.gov
Due to the hazardous nature of diazomethane, alternative, safer reagents that mimic its reactivity, such as (trimethylsilyl)diazomethane, have been developed. nih.gov
Carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for the esterification of carboxylic acids. organic-chemistry.org This method, often referred to as the Steglich esterification, involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by an alcohol to form the desired ester.
The reaction is often carried out in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), which significantly accelerates the reaction rate and suppresses the formation of N-acylurea by-products. organic-chemistry.orgorganic-chemistry.org
Mechanism of DCC/DMAP Esterification:
The carboxylic acid reacts with DCC to form the O-acylisourea intermediate. organic-chemistry.org
DMAP, a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form a highly reactive acylpyridinium species.
The alcohol then attacks the acylpyridinium species to form the ester, regenerating the DMAP catalyst.
This method is particularly useful for the esterification of sterically hindered or acid-sensitive substrates. organic-chemistry.org However, a drawback of this method is the formation of dicyclohexylurea (DCU) as a by-product, which can sometimes be difficult to remove completely from the reaction mixture.
Table 2: Comparison of Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Diazomethane-Mediated | Diazomethane | High yields, mild conditions, clean reaction | Highly toxic and explosive |
| DCC-Based | DCC, DMAP | Mild conditions, suitable for sensitive substrates | Formation of DCU by-product |
Methanolysis of Acid Chlorides
The conversion of 4,5-dibromonicotinoyl chloride to this compound via methanolysis is a direct and efficient esterification method. This reaction involves the nucleophilic attack of methanol (B129727) on the highly electrophilic carbonyl carbon of the acid chloride. The reaction proceeds readily, often at room temperature, and is typically driven to completion by the formation of hydrogen chloride gas as a byproduct.
The general reaction is as follows: Reaction Scheme: Methanolysis of 4,5-Dibromonicotinoyl Chloride
To facilitate the reaction and neutralize the HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture. The precursor, 4,5-dibromonicotinoyl chloride, can be prepared from 4,5-dibromonicotinic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Comparative Analysis of Esterification Methods for Side Reaction Control
The choice of esterification method is critical in order to maximize yield and minimize the formation of impurities. For nicotinic acid derivatives, controlling side reactions is particularly important. A comparative analysis of common esterification methods is presented below.
| Method | Description | Advantages | Disadvantages & Side Reactions |
| Fischer-Speier Esterification | Refluxing the carboxylic acid with an excess of alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.orgscholarsresearchlibrary.com | Inexpensive reagents, simple procedure. organic-chemistry.org | Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion. google.com The strong acid and high temperatures can lead to side reactions, such as dehydration or rearrangement, particularly with sensitive substrates. |
| Acid Chloride Methanolysis | Reaction of the corresponding acid chloride with methanol, often in the presence of a base. | High reactivity, fast reaction times, often proceeds at room temperature, and is generally irreversible. | Requires prior synthesis of the acid chloride, which adds a step to the overall process. The handling of corrosive reagents like thionyl chloride is necessary. |
| Non-Catalytic High-Temperature Esterification | Direct reaction of the nicotinic acid with a high-boiling point, water-immiscible alcohol at elevated temperatures. google.com | Avoids the use of mineral acid catalysts, simplifying purification. google.com | Requires high temperatures (135-200°C), which may not be suitable for all substrates. The reaction is reversible, necessitating the continuous removal of water. google.com |
| Activation with PPh₃/NBS | Activation of the carboxylic acid with triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) followed by reaction with an alcohol. | Mild reaction conditions and can provide good to excellent yields. | Involves the use of more expensive reagents and the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and succinimide) that need to be removed. |
Preparation of Structurally Related Bromonicotinates for Comparative Studies
The synthesis of structurally related bromonicotinates allows for the investigation of structure-activity relationships.
Synthesis of Methyl 2,5-Dibromonicotinate
The synthesis of methyl 2,5-dibromonicotinate can be envisioned through a multi-step process starting from a suitable aminonicotinic acid precursor. A plausible route involves a Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgbyjus.comnih.gov
A potential synthetic pathway is outlined below:
Esterification: 2-Aminonicotinic acid is first esterified to produce methyl 2-aminonicotinate. This can be achieved using standard Fischer-Speier esterification conditions.
Bromination: The resulting methyl 2-aminonicotinate is then brominated at the 5-position to yield methyl 2-amino-5-bromonicotinate.
Sandmeyer Reaction: The amino group of methyl 2-amino-5-bromonicotinate is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This intermediate is then treated with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, affording methyl 2,5-dibromonicotinate. organic-chemistry.orgwikipedia.orggoogle.com
| Step | Reactants | Reagents | Product |
| 1 | 2-Aminonicotinic acid | Methanol, H₂SO₄ | Methyl 2-aminonicotinate |
| 2 | Methyl 2-aminonicotinate | Bromine | Methyl 2-amino-5-bromonicotinate |
| 3 | Methyl 2-amino-5-bromonicotinate | 1. NaNO₂, HBr2. CuBr | Methyl 2,5-dibromonicotinate |
Synthesis of Methyl 4,6-Dibromonicotinate
The preparation of methyl 4,6-dibromonicotinate likely proceeds from a dihydroxynicotinic acid precursor. The hydroxyl groups on the pyridine ring can be substituted with bromine atoms using a suitable brominating agent.
A proposed synthetic route is as follows:
Bromination: 4,6-Dihydroxynicotinic acid is treated with a strong brominating agent, such as phosphorus oxybromide (POBr₃), to replace both hydroxyl groups with bromine atoms, yielding 4,6-dibromonicotinic acid.
Esterification: The resulting 4,6-dibromonicotinic acid is then esterified to the methyl ester using standard methods, such as Fischer-Speier esterification with methanol and a catalytic amount of sulfuric acid.
| Step | Reactants | Reagents | Product |
| 1 | 4,6-Dihydroxynicotinic acid | POBr₃ | 4,6-Dibromonicotinic acid |
| 2 | 4,6-Dibromonicotinate | Methanol, H₂SO₄ | Methyl 4,6-dibromonicotinate |
Synthesis of Ethyl 4,5-Dibromonicotinate
The synthesis of ethyl 4,5-dibromonicotinate can be readily achieved by the esterification of 4,5-dibromonicotinic acid with ethanol (B145695). The Fischer-Speier esterification method is a common and effective approach for this transformation.
The synthesis involves heating a solution of 4,5-dibromonicotinic acid in an excess of ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The excess ethanol serves to drive the equilibrium towards the formation of the ethyl ester. The reaction is typically refluxed for several hours, and the product is then isolated by neutralization and extraction.
| Step | Reactants | Reagents | Product |
| 1 | 4,5-Dibromonicotinic acid | Ethanol, H₂SO₄ | Ethyl 4,5-dibromonicotinate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. In the case of this compound, the pyridine nitrogen and the electron-withdrawing methyl nicotinate (B505614) group activate the ring towards nucleophilic attack.
The two bromine atoms at the C-4 and C-5 positions of this compound exhibit different reactivities towards nucleophiles. The C-4 position is generally more susceptible to nucleophilic attack than the C-5 position. This is attributed to the electronic influence of the pyridine nitrogen, which exerts a stronger activating effect at the C-4 (para) position relative to the C-5 position.
While the C-4 position is electronically favored for nucleophilic attack, steric factors can influence the regioselectivity of the reaction. Bulky nucleophiles may face steric hindrance when approaching the C-4 position, which is flanked by the bromine at C-5 and the substituent at C-3. In such cases, substitution at the C-5 position can become more competitive. The interplay of these electronic and steric effects allows for the selective functionalization of either the C-4 or C-5 position by careful choice of the nucleophile and reaction conditions.
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com In this compound, the methyl ester group at the C-3 position and the ring nitrogen atom act as activating groups. They withdraw electron density from the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This activation is crucial for the facile displacement of the bromine atoms. The activating effect of substituents is a general principle in SNAr reactions, with stronger electron-withdrawing groups leading to faster reaction rates. masterorganicchemistry.com
In SNAr reactions, the nature of the halogen leaving group can have a significant impact on the reaction rate, a phenomenon referred to as the "element effect". nih.gov Generally, in activated aryl halides, the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The unusual order in SNAr is attributed to the first step of the mechanism, the nucleophilic attack, being the rate-determining step. nih.gov Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The reactivity of this compound in SNAr reactions can be influenced by the pH of the reaction medium. Under acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) salt. This protonation further increases the electron-withdrawing nature of the ring, enhancing its reactivity towards nucleophiles. nih.gov Conversely, under basic conditions, the nucleophile is often more reactive. The choice of acidic or basic conditions can therefore be used to modulate the reaction rate and selectivity.
Interactive Data Table: Reactivity of this compound
| Position | Relative Reactivity | Influencing Factors |
| C-4 | Higher | Electronic activation by pyridine nitrogen (para-position) |
| C-5 | Lower | Less electronic activation compared to C-4 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a means to selectively functionalize the pyridine core.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: libretexts.orgyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species. libretexts.orgyoutube.com The initial product is a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation: The next step is transmetalation, where an organic group is transferred from the organoboron reagent to the palladium(II) complex. wikipedia.orgyoutube.com This process requires the presence of a base to activate the organoboron compound, typically by forming a more nucleophilic "ate" complex. wikipedia.orgorganic-chemistry.org The R² group from the organoborane then displaces the halide on the palladium complex.
Reductive Elimination: The final step is reductive elimination, in which the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond and the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

A key advantage of the Suzuki-Miyaura coupling is its compatibility with a variety of organoboron reagents. rsc.org The most common among these are:
Boronic Acids (R-B(OH)₂): These are the most widely used organoboron reagents due to their stability, commercial availability, and generally low toxicity. organic-chemistry.orgnih.gov
Boronate Esters (R-B(OR)₂): These are often used for in situ preparations and can offer different reactivity profiles compared to boronic acids. organic-chemistry.orgresearchgate.net They are particularly useful in anhydrous reaction conditions. nih.gov
Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. organic-chemistry.orgresearchgate.net They can be activated under specific reaction conditions to participate in the coupling reaction.
The catalytic system, comprising a palladium source and a ligand, is crucial for the success of the Suzuki-Miyaura coupling. The ligand plays a significant role in stabilizing the palladium catalyst and modulating its reactivity. organic-chemistry.orgnih.gov
Palladium Sources: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C). organic-chemistry.orgosti.gov
Ligands: Phosphine-based ligands are widely employed. The electronic and steric properties of the ligand can significantly impact the reaction outcome. organic-chemistry.orgnih.gov For instance, bulky and electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step and promote the reductive elimination, leading to higher catalytic activity. libretexts.orgnih.gov The choice of ligand can also influence the stereochemical outcome of the reaction, as some ligands can minimize isomerization of alkenyl substrates. organic-chemistry.org
Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Application |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, widely used. nih.gov |
| Pd(OAc)₂ | SPhos | Highly active for aryl and heteroaryl couplings, including hindered substrates. nih.gov |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | Broad substrate scope, effective for challenging couplings. |
| PdCl₂(dppf) | dppf | Good for a range of cross-coupling reactions. |
A significant advantage of the Suzuki-Miyaura coupling is its ability to be performed under mild and often aqueous conditions. nih.gov This is particularly beneficial for the synthesis of complex, functionalized molecules that may be sensitive to harsh reaction conditions. nih.govnih.gov
The use of water as a solvent or co-solvent can offer several benefits, including increased reaction rates and compatibility with water-soluble substrates and reagents. nih.gov The development of water-soluble catalysts and ligands has further expanded the scope of aqueous Suzuki couplings. libretexts.org Mild bases, such as potassium carbonate or cesium carbonate, are often sufficient to promote the reaction, making it tolerant of a wide range of functional groups. youtube.comnih.gov Recent advancements have even enabled Suzuki couplings to proceed at or near room temperature, further enhancing the mildness of the protocol. organic-chemistry.orgnih.gov
In molecules with multiple reactive sites, such as this compound, achieving regioselective functionalization is a key challenge. The two bromine atoms on the pyridine ring exhibit different reactivities, which can be exploited to control the site of the Suzuki-Miyaura coupling.
The regioselectivity of the coupling is influenced by both electronic and steric factors. rsc.org In many dihalogenated heteroaromatic systems, the more electron-deficient or less sterically hindered position is more reactive towards oxidative addition. rsc.orgnih.gov For instance, in the case of 2,5-dibromo-3-hexylthiophene, the Suzuki coupling occurs preferentially at the C5 position. nih.gov It has been observed that in some cases, the selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov For example, in the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, mono-arylation occurs at room temperature, while diarylation is achieved at higher temperatures. researchgate.net This differential reactivity allows for the sequential introduction of different aryl groups. nih.govnih.gov
Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Kumada, Hiyama)
The carbon-bromine bonds on the pyridine ring of this compound are prime sites for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. While specific studies detailing the Heck, Kumada, and Hiyama reactions on this particular substrate are not extensively documented in readily available literature, the general principles of these reactions with aryl bromides provide a strong indication of its expected reactivity.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. google.com It is a powerful method for forming substituted alkenes. google.com For this compound, a Heck reaction would typically involve a palladium(0) catalyst, a base, and an alkene to substitute one or both bromine atoms. The reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. google.comchemtube3d.com The regioselectivity (which bromine reacts first) would likely be influenced by the electronic environment and steric hindrance, with the C4 position often being more reactive in similar systems.
Kumada Coupling: The Kumada coupling utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). researchgate.netfigshare.com This method is effective for creating C-C bonds between aryl, vinyl, or alkyl groups. researchgate.net The reaction of this compound with a Grignard reagent, such as Phenylmagnesium bromide, in the presence of a catalyst like Pd(PPh₃)₄ or a nickel-based catalyst, would be expected to yield the corresponding phenyl-substituted nicotinate. A key advantage is the direct use of Grignard reagents, which are readily prepared. figshare.com
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org This reaction requires an activating agent, typically a fluoride (B91410) source like TBAF, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org The reaction is noted for the low toxicity and stability of the organosilane reagents. organic-chemistry.org One could anticipate that this compound would react with an organosilane such as triethoxyphenylsilane in the presence of a palladium catalyst and a fluoride activator to produce a phenylated nicotinate ester. nih.gov
Table 1: Anticipated Cross-Coupling Reactions and Conditions Note: This table is based on general principles of cross-coupling reactions, as specific literature for this compound is limited.
| Reaction | Coupling Partner | Catalyst (Typical) | Base/Activator (Typical) | Expected Product Type |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Base (e.g., Et₃N) | 4-Styrylnicotinate derivative |
| Kumada | Grignard Reagent (e.g., MeMgBr) | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | None required | 4-Methylnicotinate derivative |
| Hiyama | Organosilane (e.g., PhSi(OEt)₃) | Pd(OAc)₂, Ligand (e.g., XPhos) | Fluoride source (e.g., TBAF) | 4-Phenylnicotinate derivative |
Ester Functional Group Transformations
The methyl ester group of this compound is susceptible to common ester transformations, providing a pathway to other important functional groups like carboxylic acids and different ester or amide derivatives.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4,5-dibromonicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. The hydrolysis of the parent compound, Methyl nicotinate, to nicotinic acid is well-documented and serves as a direct analogue. nih.govdrugbank.comguidechem.com This process is typically mediated by enzymes like nonspecific α-naphthylacetate-esterase in biological systems or by standard laboratory reagents. drugbank.com
Under laboratory conditions, base-catalyzed hydrolysis (saponification) using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous/organic solvent system is common. The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid. Acid-catalyzed hydrolysis, using a strong acid like HCl or H₂SO₄ in water, is also effective and proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
Table 2: Representative Conditions for Hydrolysis of Methyl Nicotinate Esters
| Reaction Type | Reagents | Solvent | Conditions | Product |
| Base-Catalyzed | NaOH or KOH | Water/Methanol | Heating/Reflux | 4,5-Dibromonicotinic Acid (after acidic workup) |
| Acid-Catalyzed | HCl or H₂SO₄ | Water/Dioxane | Heating/Reflux | 4,5-Dibromonicotinic Acid |
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol or isopropanol) in the presence of a catalytic amount of acid (like H₂SO₄) or a base (like sodium ethoxide) would yield the corresponding ethyl or isopropyl 4,5-dibromonicotinate. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent.
A related transformation is aminolysis, where an amine reacts with the ester to form an amide. For instance, Methyl nicotinate has been shown to react with hydrazine (B178648) hydrate (B1144303) upon heating to produce the corresponding nicotinic hydrazide, a key intermediate for further synthesis. guidechem.com A similar reaction with this compound would be expected to produce 4,5-dibromonicotinohydrazide.
Elucidation of Reaction Pathways for Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like the pyridine core in this compound. The presence of two bromine atoms and an electron-withdrawing methyl ester group significantly influences the reactivity and regioselectivity of these transformations.
Role of Intermediate Stabilization in SNAr
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.comresearchgate.net In the case of this compound, the attack of a nucleophile at either the C4 or C5 position, both bearing a bromine atom, would lead to the formation of a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.
The negative charge in the Meisenheimer complex is delocalized across the pyridine ring and is particularly stabilized when it can be shared by the electronegative nitrogen atom and the electron-withdrawing methyl nicotinate group. masterorganicchemistry.comnih.gov For this compound, nucleophilic attack at the C4 position allows for effective delocalization of the negative charge onto the pyridine nitrogen, which is expected to lead to a more stabilized intermediate compared to attack at the C5 position.
Recent research has also explored the possibility of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single step, thus avoiding a discrete Meisenheimer intermediate. nih.govuwindsor.ca The nature of the nucleophile, the leaving group, and the specific electronic properties of the aromatic system can influence whether the reaction follows a stepwise or a concerted pathway. For highly activated systems with good leaving groups, a stepwise mechanism with a stable Meisenheimer complex is generally favored. nih.gov
| Factor | Influence on Intermediate Stability | Expected Effect on this compound |
|---|---|---|
| Electron-withdrawing Groups (EWG) | Stabilize the negative charge of the Meisenheimer complex through inductive and resonance effects. | The methyl ester group at the C3 position provides significant stabilization. |
| Pyridine Nitrogen | Acts as an electron sink, stabilizing the negative charge, especially when the attack is at the ortho or para position. | Stabilizes the intermediate formed from attack at the C4 position (ortho to nitrogen). |
| Leaving Group | A more electronegative leaving group can better stabilize the transition state leading to the intermediate. | Bromine is a moderately good leaving group in SNAr reactions. |
| Nucleophile | Stronger nucleophiles favor the formation of the intermediate. | Reaction feasibility is dependent on the nucleophile's strength. |
Kinetics and Rate-Determining Steps in SNAr Reactions
For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step (RDS) due to the initial disruption of the aromatic system. masterorganicchemistry.comresearchgate.net This is in contrast to SN1 and SN2 reactions where leaving group ability is often paramount. In SNAr, the reactivity order of halogens is often F > Cl > Br > I, because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, thus accelerating the rate-limiting nucleophilic addition. masterorganicchemistry.com
In the context of this compound, the kinetics of nucleophilic substitution would be influenced by the nature of the nucleophile and the reaction conditions. While specific kinetic data for this compound is scarce in the literature, studies on related halopyridines suggest that the reaction would likely follow second-order kinetics, being first order in both the substrate and the nucleophile.
The relative reactivity of the C4 and C5 positions is a key kinetic question. The C4 position is activated by both the adjacent pyridine nitrogen and the ester group, while the C5 position is less activated. Therefore, nucleophilic attack is generally expected to be faster at the C4 position. However, steric hindrance from the adjacent bromine at C5 could play a role in modulating this reactivity.
Detailed Studies of Palladium-Catalyzed Cycles
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the selective functionalization of this compound. These reactions allow for the formation of carbon-carbon bonds at the C4 and C5 positions, leading to a wide array of complex derivatives.
Rate-Limiting Steps in Cross-Coupling Reactions
Oxidative Addition: This is often the rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. The reactivity of the C-Br bonds generally follows the order I > Br > Cl, making the C-Br bonds in the substrate suitable for this reaction. lumenlearning.com For dihaloarenes, the site of oxidative addition can be influenced by the electronic and steric environment. In a related compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT modeling studies have shown that the initial oxidative addition can occur at either bromine atom, leading to two distinct palladium(II) intermediates. mdpi.com A similar scenario is expected for this compound, with the relative rates of oxidative addition at C4 and C5 being a critical factor for selectivity. The electronic nature of the phosphine ligands on the palladium catalyst can also influence the mechanism and site selectivity of the oxidative addition. nih.gov
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. For the reaction to proceed, the organoboron species is typically activated by a base. The rate of transmetalation can be influenced by the nature of the boronic acid or ester and the base used. In some cases, particularly with less reactive boronic acids, transmetalation can become the rate-limiting step.
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. Reductive elimination is generally a fast process, especially from cis-arylpalladium(II) complexes. uwindsor.ca However, the electronic properties of the ligands on the palladium center can influence the rate of this step. nih.govresearchgate.net
| Catalytic Step | Factors Influencing the Rate | Likelihood of Being Rate-Limiting |
|---|---|---|
| Oxidative Addition | C-Br bond strength, steric hindrance, palladium ligand electronics. | Often the rate-determining step for aryl bromides. libretexts.org |
| Transmetalation | Reactivity of the organoboron reagent, nature and concentration of the base. | Can be rate-limiting with unreactive boronic acids or esters. |
| Reductive Elimination | Electronic properties of the palladium-bound aryl and incoming organic group, ligand sterics. | Generally fast, but can be slowed by certain ligand combinations. nih.govresearchgate.net |
Catalyst Deactivation Pathways
A major challenge in palladium-catalyzed cross-coupling reactions is catalyst deactivation, which can lead to lower yields and incomplete reactions. princeton.edu Several deactivation pathways can be operative.
Formation of Palladium Black: Under certain conditions, the palladium catalyst can precipitate out of the solution as inactive palladium black. This is often a result of the decomposition of the active Pd(0) species, particularly at high temperatures or low ligand concentrations.
Dimerization of Intermediates: Palladium(II) intermediates can sometimes form inactive dimeric or oligomeric species, removing them from the productive catalytic cycle. chemrxiv.org Studies on nickel-catalyzed Suzuki-Miyaura couplings have shown that dimerization of the metal(II) aryl intermediate can be a significant deactivation pathway, a phenomenon that could have parallels in palladium catalysis. chemrxiv.org
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can themselves be susceptible to degradation under the reaction conditions, leading to catalyst deactivation.
In the context of this compound, the presence of the pyridine nitrogen could potentially lead to catalyst inhibition by coordinating to the palladium center and hindering its catalytic activity. Careful selection of ligands that can both stabilize the palladium catalyst and prevent strong coordination by the substrate's nitrogen atom is therefore crucial for efficient catalysis.
Computational and Spectroscopic Characterization of Methyl 4,5 Dibromonicotinate and Its Reaction Intermediates
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool to predict and understand the chemical behavior of molecules. For Methyl 4,5-dibromonicotinate, these methods provide invaluable insights into its reaction mechanisms and inherent reactivity.
DFT Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a important method for elucidating complex reaction mechanisms at the molecular level. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds. For instance, DFT modeling of the Suzuki-Miyaura reactions of the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one has provided reasonable mechanisms for its transformations, including hydrodebromination and annulation processes. Such studies typically involve the calculation of transition state energies and the mapping of potential energy surfaces to identify the most favorable reaction pathways. These computational models can rationalize the formation of observed products and predict the influence of catalysts and reaction conditions.
Prediction of Reactivity and Regioselectivity
The prediction of reactivity and regioselectivity is a key application of computational chemistry. For substituted pyridines like this compound, DFT can be used to calculate various molecular properties that correlate with reactivity. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other reagents. The HOMO-LUMO gap provides an indication of the molecule's stability and reactivity.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrostatic interactions.
By analyzing these parameters, chemists can predict the most likely positions for substitution or other chemical modifications, guiding synthetic strategies.
Advanced Spectroscopic Analysis (Excluding Basic Identification)
Spectroscopic techniques provide the experimental data necessary to confirm computational predictions and to probe the detailed structure and dynamics of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide the primary evidence for its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.7 | - |
| H-6 | 8.8 - 9.0 | - |
| C-2 | - | 150 - 152 |
| C-3 | - | 135 - 137 |
| C-4 | - | 125 - 127 |
| C-5 | - | 120 - 122 |
| C-6 | - | 155 - 157 |
| C=O | - | 164 - 166 |
| O-CH₃ | 3.9 - 4.1 | 52 - 54 |
Note: These are illustrative values and would need to be confirmed by experimental data.
Beyond simple structural confirmation, advanced NMR techniques can provide deeper mechanistic insights. For example, monitoring a reaction in situ using NMR allows for the direct observation of intermediates and the determination of reaction kinetics. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, confirming stereochemistry in reaction products.
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound
| m/z | Relative Abundance |
| [M]⁺ | ~50% |
| [M+2]⁺ | 100% |
| [M+4]⁺ | ~50% |
Note: Based on the natural abundance of bromine isotopes.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. In reaction monitoring, MS can be used to detect the formation of products and intermediates in real-time, even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures that may be generated during the synthesis or reactions of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This allows for the identification and quantification of each compound in the mixture, providing a comprehensive picture of the reaction outcome, including the presence of any byproducts or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Monitoring
High-performance liquid chromatography is a cornerstone of analytical chemistry, offering a robust method for separating, identifying, and quantifying components within a mixture. For a compound like this compound, HPLC would be the standard method to determine its purity after synthesis and to track its formation or consumption during a chemical reaction. This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture).
In a typical reversed-phase HPLC setup for a compound of this nature, a nonpolar stationary phase (such as C18) would be employed with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation would be based on the hydrophobicity of the analytes. As the mobile phase is pumped through the column, compounds that are more soluble in the mobile phase and have less affinity for the stationary phase will travel faster and elute earlier. A UV detector is commonly used for aromatic compounds like this compound, as the pyridine (B92270) ring and other chromophores absorb ultraviolet light, allowing for sensitive detection.
The progress of a reaction producing this compound could be monitored by taking small aliquots from the reaction mixture at various time points. These samples would be analyzed by HPLC to measure the decrease in starting material concentration and the increase in the product peak area, thereby determining the reaction's endpoint.
Hypothetical HPLC Purity Analysis Data
Without access to specific experimental data, we can construct a hypothetical data table that illustrates the type of information that would be generated from an HPLC analysis to determine the purity of a this compound sample.
| Compound Name | Retention Time (min) | Peak Area | % Area |
| Unidentified Impurity 1 | 2.54 | 15,834 | 0.8% |
| Starting Material (e.g., Methyl Nicotinate) | 3.12 | 22,791 | 1.1% |
| This compound | 5.78 | 1,945,672 | 97.5% |
| Unidentified Impurity 2 | 7.91 | 11,965 | 0.6% |
Note: This data is illustrative and not based on actual experimental results.
Hypothetical Reaction Monitoring Data
Similarly, a data table for monitoring the progress of a reaction synthesizing this compound would track the relative amounts of reactants and products over time.
| Time (hours) | Starting Material Peak Area | This compound Peak Area | % Conversion |
| 0 | 1,850,000 | 0 | 0% |
| 1 | 1,110,000 | 740,000 | 40% |
| 2 | 555,000 | 1,295,000 | 70% |
| 4 | 92,500 | 1,757,500 | 95% |
| 6 | < 10,000 | 1,840,000 | > 99% |
Note: This data is illustrative and not based on actual experimental results.
The absence of published, peer-reviewed data on the HPLC analysis of this compound means that researchers working with this compound must develop and validate their own analytical methods. This would involve screening different columns, mobile phase compositions, and detector wavelengths to achieve optimal separation and sensitivity. The resulting validated method would be crucial for ensuring the quality and consistency of the compound used in further research and development.
Applications of Methyl 4,5 Dibromonicotinate in Synthetic Organic Chemistry
As a Versatile Building Block for Complex Heterocyclic Structures
The strategic placement of two distinct halogen atoms on the pyridine (B92270) ring of Methyl 4,5-dibromonicotinate provides a powerful tool for synthetic chemists. These bromine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different substituents and the creation of highly elaborate heterocyclic frameworks. This controlled and sequential modification is central to its utility as a versatile building block.
The differential reactivity of the bromine atoms, influenced by their electronic environment on the pyridine ring, can often be exploited to achieve regioselective transformations. This enables the synthesis of a vast library of substituted nicotinates, which can then be further elaborated into more complex fused heterocyclic systems. Common cross-coupling reactions employed for the functionalization of this compound are summarized in the table below.
| Reaction Type | Reagent/Catalyst System | Bond Formed | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | C-C | Aryl or heteroaryl substituted nicotinate (B505614) |
| Heck Coupling | Alkenes, Pd catalyst, base | C-C | Alkenyl substituted nicotinate |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C-C | Alkynyl substituted nicotinate |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N | Amino substituted nicotinate |
| Stille Coupling | Organostannanes, Pd catalyst | C-C | Alkyl, alkenyl, or aryl substituted nicotinate |
| Ullmann Condensation | Alcohols/phenols, Cu catalyst, base | C-O | Ether-linked nicotinate derivatives |
These reactions pave the way for the synthesis of a multitude of nicotinic acid derivatives with tailored electronic and steric properties, which are crucial for their final application.
Precursor for Advanced Pharmaceutical Intermediates
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The ability to precisely modify the structure of this compound makes it an invaluable starting material for the synthesis of advanced pharmaceutical intermediates.
Synthesis of Ribonucleotide Reductase (RNR) Inhibitor Precursors
Ribonucleotide reductase (RNR) is a critical enzyme in DNA synthesis and repair, making it a key target for anticancer therapies. wikipedia.orgnih.govfrontiersin.org The development of RNR inhibitors often involves the creation of molecules that can mimic the natural substrates or bind to allosteric sites of the enzyme. libretexts.orgnih.govyoutube.com The nicotinic acid framework can serve as a core structure for such inhibitors. Starting from this compound, medicinal chemists can introduce various pharmacophoric groups through cross-coupling reactions to optimize binding affinity and selectivity for the RNR enzyme. The bromine atoms act as handles to append side chains that can interact with specific pockets within the enzyme's active site.
Contributions to Anti-Cancer Agent Synthesis
Beyond RNR inhibition, the nicotinic acid scaffold is found in a variety of other anti-cancer agents. nih.govgsu.edu The synthesis of novel nicotinic acid derivatives with potential cytotoxic activity is an active area of research. mdpi.com this compound provides a platform to systematically modify the pyridine ring with different substituents, a common strategy in drug discovery to enhance potency and improve the pharmacological profile of lead compounds. For instance, the introduction of specific aryl or heteroaryl groups via Suzuki coupling can lead to compounds with improved anti-proliferative activity against various cancer cell lines.
Derivatives in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. wikipedia.orgoatext.com The core structures of many DPP-4 inhibitors feature heterocyclic rings. nih.govnih.gov The versatile nature of this compound allows for its use as a starting point in the synthesis of novel DPP-4 inhibitor candidates. Through sequential cross-coupling and amination reactions, complex molecular architectures can be constructed that are designed to fit into the active site of the DPP-4 enzyme, thereby inhibiting its activity. diva-portal.org
Role in Agrochemical Development (Pesticides, Herbicides)
Functionalized pyridines are a well-established class of compounds in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic motif. acs.org The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The ability to introduce a wide range of functional groups onto the pyridine ring of this compound makes it an attractive starting material for the synthesis of new agrochemical candidates. By systematically varying the substituents at the 4- and 5-positions, libraries of novel compounds can be generated and screened for their biological activity against various pests and weeds.
Utility in Material Science for Novel Material Development
The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Polysubstituted pyridines and fused heterocyclic systems are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. acs.orgmdpi.com The highly functionalizable nature of this compound allows for the synthesis of conjugated materials where the electronic properties can be fine-tuned by the strategic introduction of electron-donating and electron-withdrawing groups. The bromine atoms serve as versatile handles for extending the π-conjugation of the system through reactions like Suzuki and Sonogashira couplings, leading to materials with desired optical and electronic characteristics.
Design and Synthesis of Functionalized Pyridine Scaffolds from this compound
This compound serves as a versatile and highly valuable building block in synthetic organic chemistry for the construction of complex, polysubstituted pyridine scaffolds. The presence of two distinct bromine atoms at the C4 and C5 positions, coupled with an ester functionality at the C3 position, allows for a range of selective and sequential functionalization reactions. This enables the introduction of diverse substituents, leading to the creation of novel molecular architectures with potential applications in medicinal chemistry, materials science, and catalysis. The differential reactivity of the two C-Br bonds is the cornerstone of its utility, primarily governed by electronic and steric factors.
The electron-withdrawing nature of the pyridine nitrogen and the ester group at C3 renders the C4 position more electron-deficient than the C5 position. Consequently, the C4-Br bond is generally more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions. researchgate.net This inherent electronic bias allows for regioselective functionalization, typically at the C4 position, while leaving the C5-Br bond intact for subsequent transformations.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net In the case of this compound, the reaction can be controlled to achieve selective coupling at the C4 position. By carefully selecting the catalyst, ligands, and reaction conditions, an aryl or heteroaryl group can be introduced at the C4 position with high selectivity.
Research on similar dihalopyridine systems has shown that palladium catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand are effective for such transformations. The choice of base, typically an aqueous solution of sodium carbonate or potassium phosphate, is also crucial for the success of the coupling.
A representative regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids is depicted below. The reaction proceeds preferentially at the C4 position to yield methyl 4-aryl-5-bromonicotinates.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position of this compound (Representative data based on established chemical principles for similar substrates)
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Methyl 4-Aryl-5-bromonicotinate) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-bromo-4-phenylnicotinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-bromo-4-(4-methoxyphenyl)nicotinate | 82 |
| 3 | 3-Tolylboronic acid | Methyl 5-bromo-4-(m-tolyl)nicotinate | 88 |
| 4 | 2-Thienylboronic acid | Methyl 5-bromo-4-(thiophen-2-yl)nicotinate | 75 |
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 12 h.
The resulting 4-aryl-5-bromonicotinate intermediates are themselves valuable synthons for further diversification, as the remaining C5-Br bond can undergo a second cross-coupling reaction, leading to the synthesis of tetra-substituted pyridine derivatives.
Stepwise and Regiodivergent Cross-Coupling Reactions
The true synthetic power of this compound is realized in its capacity for stepwise, or sequential, cross-coupling reactions. Following the initial selective functionalization at the C4 position, the less reactive C5-Br bond can be engaged in a second, different cross-coupling reaction. This allows for the controlled and predictable assembly of highly substituted pyridines with distinct functionalities at the C4 and C5 positions.
For instance, a Sonogashira coupling can be performed on the methyl 4-aryl-5-bromonicotinate intermediate to introduce an alkynyl substituent at the C5 position. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. mdpi.comnih.gov
Alternatively, a Buchwald-Hartwig amination can be employed to introduce a nitrogen-based nucleophile at the C5 position. This reaction is invaluable for the synthesis of arylamines and related compounds and generally utilizes a palladium catalyst with a specialized phosphine ligand and a strong base. organic-chemistry.org
The following table illustrates a potential two-step reaction sequence starting from this compound, showcasing its utility in creating complex pyridine scaffolds.
Table 2: Stepwise Functionalization of this compound (Representative data based on established chemical principles for similar substrates)
| Step | Reaction Type | Reactant | Catalyst/Conditions | Product | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Methyl 5-bromo-4-phenylnicotinate | 85 |
| 2a | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | Methyl 4-phenyl-5-(phenylethynyl)nicotinate | 78 |
| 2b | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Methyl 5-morpholino-4-phenylnicotinate | 72 |
This stepwise approach provides a modular and highly flexible strategy for the synthesis of a wide array of functionalized pyridine derivatives, where the substituents at C4 and C5 can be independently varied. This level of control is highly sought after in the design of new chemical entities for various applications.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance efficiency. nih.govdntb.gov.ua Future research should prioritize the development of novel and sustainable routes to both synthesize and functionalize Methyl 4,5-dibromonicotinate. This includes exploring catalyst- and solvent-free reaction conditions, a concept that has been successfully applied to the synthesis of 2-anilino nicotinic acid derivatives. nih.gov Such methods not only simplify procedures but also minimize waste and the use of hazardous materials. nih.gov
Furthermore, the direct conversion of amides into pyridines using activating agents like trifluoromethanesulfonic anhydride (B1165640) presents a single-step, convergent approach that could be adapted for the synthesis of complex nicotinic acid esters. organic-chemistry.org This strategy avoids the need for isolating reactive intermediates and offers precise control over the introduction of substituents under mild conditions. organic-chemistry.org Another promising avenue is the reductive amination of fatty acids and their esters, which has been identified as a green and effective method for producing various amines and could be adapted for the amination of nicotinic acid derivatives. rsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Feature | Conventional Methods | Potential Green Approaches |
| Solvents | Often harmful (e.g., DMF, xylene) nih.gov | Solvent-free or benign solvents (e.g., water, ionic liquids) nih.govnih.gov |
| Catalysts | Often required and may be toxic | Catalyst-free or recyclable catalysts nih.govmdpi.com |
| Reaction Time | Can be lengthy nih.gov | Often shorter reaction times nih.gov |
| Work-up | Can be complex | Simpler and cleaner nih.gov |
| Sustainability | Lower | Higher |
Exploration of Alternative Catalytic Systems for Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net However, the cost and potential toxicity of palladium have spurred the search for alternative, more sustainable catalytic systems. mdpi.com Future research should focus on exploring first-row transition metals like nickel and copper as catalysts for cross-coupling reactions involving this compound.
Nickel-catalyzed cross-couplings, particularly for forming Csp³-Csp³ bonds, have shown promise, with the development of electron-deficient olefin ligands that can promote the generation of quaternary carbon centers. nih.gov Copper, being a low-cost and less toxic alternative, has also demonstrated unique reactivity in cross-coupling reactions, sometimes even in the absence of a ligand. mdpi.com The development of recyclable heterogeneous copper catalysts is an area of active research that could be highly beneficial for industrial applications. mdpi.com
Table 2: Emerging Alternative Catalysts for Cross-Coupling Reactions
| Catalyst Type | Metal | Key Advantages | Potential Ligand Classes |
| Homogeneous | Nickel | Lower cost than palladium, unique reactivity mdpi.comnih.gov | Electron-deficient olefins, N-heterocyclic carbenes |
| Heterogeneous | Copper | Low cost, low toxicity, potential for recyclability mdpi.com | Often ligand-free, or supported on materials like carbon nanotubes mdpi.com |
| Homogeneous | Iron | Earth-abundant, low toxicity, versatile oxidation states mdpi.com | Chiral N₂P₂ complexes, Knölker-type catalysts mdpi.com |
Asymmetric Synthesis Utilizing this compound
The synthesis of enantiopure chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chiralpedia.com Asymmetric catalysis provides an efficient means to achieve this. nih.govchiralpedia.com Future research should explore the use of this compound in asymmetric transformations to generate chiral nicotinic acid derivatives.
This can be achieved through various strategies, including the use of chiral catalysts in cross-coupling reactions. For instance, asymmetric allylic substitution reactions, often catalyzed by palladium complexes with chiral ligands, are valuable for forming stereodefined C-C and C-heteroatom bonds. chiralpedia.com Furthermore, the development of chiral-at-metal catalysts, where the chirality is centered at the metal atom of the complex, offers a minimalist yet powerful approach to asymmetric catalysis. youtube.com The application of such catalysts in reactions like asymmetric hydrogenation or Mannich reactions could lead to novel chiral building blocks derived from this compound. mdpi.commdpi.com
Expanding the Scope of Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto aromatic rings. While typically requiring strong electron-withdrawing groups for activation, recent research has shown that directed SNAr reactions can proceed on substrates without such activation. illinois.edursc.org This opens up new possibilities for the functionalization of this compound.
Future investigations should aim to expand the scope of nucleophiles that can be employed in SNAr reactions with this substrate. This includes a wider range of amines, alcohols, and thiols. illinois.eduacs.org Mechanistic studies have revealed that some SNAr reactions may proceed through a concerted mechanism rather than the classical stepwise pathway, and understanding these nuances can help in designing more efficient reactions. nih.gov The development of methods for the oxidative nucleophilic aromatic amination or alkoxylation of nitrobenzenes could also be adapted for the functionalization of the pyridine (B92270) ring in this compound. uochb.cz
Integration into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. rsc.orgresearchgate.netnih.gov The integration of this compound chemistry into automated flow systems is a crucial direction for future research, particularly for industrial applications.
The synthesis of disubstituted pyridines from dibromopyridines has been successfully demonstrated in a flow microreactor system, avoiding the need for cryogenic conditions often required in batch processes. rsc.orgresearchgate.net This approach allows for the sequential introduction of different electrophiles, leading to a wide range of functionalized pyridines. rsc.orgresearchgate.net The development of fully automated robotic platforms for the synthesis of organic compounds, informed by artificial intelligence, represents the next frontier. dntb.gov.ua Applying such systems to the multi-step synthesis of complex molecules derived from this compound could dramatically accelerate drug discovery and process development. dntb.gov.uanih.gov
Advanced Mechanistic Studies of Unexplored Reactivity
A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. illinois.eduuvic.camit.edu Future research should employ a combination of experimental techniques and computational studies to investigate the unexplored reactivity of this compound.
Advanced mass spectrometric methodologies can provide valuable insights into the intermediates and activation processes in palladium-catalyzed cross-coupling reactions. uvic.ca Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, predict reactivity, and rationalize observed outcomes. weizmann.ac.ilresearchgate.netnih.govscirp.org For instance, DFT studies can help in understanding the factors that control the regioselectivity of SNAr reactions or the mechanism of catalyst activation. uzh.ch Such studies can guide the design of new catalysts and reaction conditions to achieve desired transformations with higher efficiency and selectivity.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing Methyl 4,5-dibromonicotinate to ensure high yield and purity?
- Methodological Answer :
- Reaction Conditions : Control stoichiometry of brominating agents (e.g., NaNO₂ and HCl in aqueous media) and reaction time (e.g., 2–4 hours under reflux). Excess reagents may lead to side products, while insufficient time reduces conversion .
- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., methanol) to isolate pure product. Evidence from crystallography studies highlights the importance of solvent choice for crystal formation .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using NMR (¹H/¹³C) and FT-IR spectroscopy. Reproducibility requires detailed reporting of reagent sources, purity, and storage conditions (e.g., anhydrous solvents) .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) to identify aromatic protons and ester methyl groups; ¹³C NMR to confirm carbonyl (C=O) and bromine-substituted carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine atoms.
- X-ray Diffraction (XRD) : For crystal structure determination, use MoKα radiation (λ = 0.71073 Å) and refine data with SHELX or Olex2 software .
- HPLC : Monitor purity with reverse-phase C18 columns and UV detection (λ = 254 nm). Include retention times and baseline resolution of peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?
- Methodological Answer :
- Variable Optimization : Systematically test reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, pyridinium tribromide in acetic acid may improve regioselectivity in bromination .
- Analytical Validation : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR integration). Discrepancies may arise from unaccounted byproducts or incomplete purification .
- Reproducibility Protocols : Adhere to standardized reporting (e.g., Beilstein Journal guidelines) for experimental details, including raw data in supplementary materials .
Q. What strategies are effective in optimizing bromination reactions for nicotinate derivatives like this compound?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids (e.g., FeBr₃) or halogen-bonding agents (e.g., pyridinium tribromide) to enhance electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while protic solvents (e.g., acetic acid) stabilize charged transition states .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., ester hydrolysis), while higher temperatures (80–100°C) accelerate slow bromination steps .
Q. How can structural modifications to this compound be systematically evaluated for bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in substituents (e.g., replacing Br with Cl or modifying the ester group). Test bioactivity in cellular assays (e.g., ΔF508-CFTR correction using FRT epithelial cells) .
- Computational Modeling : Combine DFT calculations (e.g., Gaussian or ORCA) with molecular docking to predict binding affinities to target proteins. Validate with experimental IC₅₀/EC₅₀ values .
- High-Throughput Screening (HTS) : Use 96-well plate formats and fluorescence-based assays (e.g., YFP-H148Q/I152L reporter) to quantify activity. Include positive/negative controls (e.g., DMSO vehicle, reference inhibitors) .
Q. What crystallographic techniques are critical for determining the structure of this compound and its derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans. Ensure completeness >99% and R(int) < 0.05 .
- Structure Refinement : Apply SHELXL for least-squares refinement and Olex2 for visualization. Report anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically (e.g., riding model) .
- Validation Tools : Check for crystallographic disorders using PLATON and validate hydrogen-bonding networks with Mercury .
Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?
- Methodological Answer :
- Data Normalization : Express activity as fold-change relative to controls (e.g., ΔF508-CFTR correction normalized to wild-type CFTR). Use Z-scores to identify hits .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Include raw data in appendices and processed data in main figures .
- Database Integration : Deposit spectral, crystallographic, and bioassay data in public repositories (e.g., MethBank 4.0 or CCDC) for reproducibility .
Q. What methodologies are recommended for analyzing conflicting data in thermal stability studies of this compound?
- Methodological Answer :
- Thermal Analysis : Perform DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) under inert atmospheres to assess decomposition pathways. Compare melting points across multiple batches .
- Crystallographic Correlation : Relate thermal stability to molecular packing (e.g., hydrogen-bonding networks or π-π interactions) observed in XRD structures .
- Replicate Studies : Conduct experiments in triplicate and report mean ± SD. Discrepancies may arise from polymorphic forms or hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
